molecular formula C12H22N2O2 B1144091 Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate CAS No. 1250993-54-4

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate

Cat. No. B1144091
CAS RN: 1250993-54-4
M. Wt: 226.31528
InChI Key:
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Description

Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate, or TBHP-C, is a chemical compound that has recently been used in a wide variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of a tert-butyl group, a hexahydro group, and a carboxylate group. TBHP-C has been found to be a useful reagent for the synthesis of organic compounds, as well as having a number of biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Chemistry and Complex Compounds

The chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) demonstrates the significant variability and wide applicability of heterocyclic compounds in creating complex compounds with diverse properties, including spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011).

Synthesis of N-heterocycles

The role of chiral sulfinamides, particularly tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives highlights the significant applications of tert-butyl compounds in creating structurally diverse N-heterocycles, which are critical in pharmaceuticals and natural products (Philip, Radhika, Saranya, & Anilkumar, 2020).

Environmental and Toxicological Studies

Research on synthetic phenolic antioxidants, including tert-butyl derivatives, offers insights into their environmental occurrence, fate, and potential toxicity, suggesting the importance of studying these compounds for environmental safety and human health (Liu & Mabury, 2020).

Plant Defense Mechanisms

Studies on pyrroline-5-carboxylate metabolism in plants indicate the involvement of tert-butyl containing compounds in plant defense against pathogens, highlighting the biological importance of these compounds in natural resistance mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).

Decomposition Studies

Investigations into the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor underscore the potential for environmental remediation techniques that involve tert-butyl compounds, offering solutions for pollution control (Hsieh, Tsai, Chang, & Tsao, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINVTWMFWHTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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